molecular formula C19H18ClN5O4 B2403834 Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878719-27-8

Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2403834
CAS RN: 878719-27-8
M. Wt: 415.83
InChI Key: KKBJPYRUYTXIMO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons .


Chemical Reactions Analysis

Imidazole and indole derivatives are known to undergo a variety of chemical reactions, often involving electrophilic substitution due to excessive π-electrons delocalization . The specific chemical reactions involving “Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” are not available in the literature I have access to.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.

Scientific Research Applications

Potential Antitumor Effects

  • Farnesyl Protein Transferase Inhibition : Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, also referred to as R115777, has shown to be a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo after oral administration in mice (Venet, End, & Angibaud, 2003).

Anticancer and Antimicrobial Properties

  • Novel Anticancer Agent : This compound is being researched as a novel antiangiogenic agent. Its metabolism in rats has been studied, showing significant relevance in cancer therapy (Kim et al., 2005).
  • Synthesis of Anticancer and Antimicrobial Agents : It has been used in the synthesis of new compounds with notable anticancer and antimicrobial activities, which have been tested for their efficacy against various pathogens (Katariya, Vennapu, & Shah, 2021).

Novel Chemotherapy Applications

  • Metal-Based Chemotherapy : The compound is a part of a study focused on novel metal-based chemotherapy treatments, particularly for tropical diseases. This research could lead to new therapeutic options in this field (Navarro et al., 2000).

Synthetic Chemistry and Biological Screening

Anti-Candida Agents

  • Anti-Candida Activity : Research has been conducted to develop imidazole analogues of this compound, showing potent anti-Candida activity, which is significant for treating fungal infections (Silvestri et al., 2004).

Mechanism of Action

Imidazole and indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mechanism of action for “Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” is not available in the literature I have access to.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-chlorobenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine to form 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde, which is then reacted with methyl acetate in the presence of a base to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine", "methyl acetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine in the presence of a base to form 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde.", "Step 2: Reaction of 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde with methyl acetate in the presence of a base to yield Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate." ] }

CAS RN

878719-27-8

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.83

IUPAC Name

methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C19H18ClN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-8-6-5-7-12(13)20)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3

InChI Key

KKBJPYRUYTXIMO-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)OC)C)C

solubility

not available

Origin of Product

United States

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